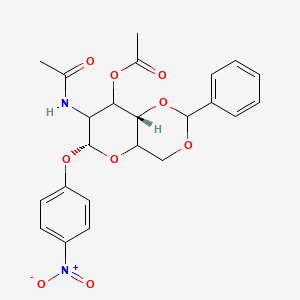

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

Description

Historical Context of N-Acetylglucosamine Derivatives in Carbohydrate Chemistry

The development of N-acetylglucosamine derivatives has been fundamental to the advancement of carbohydrate chemistry since the early 20th century. N-Acetylglucosamine, as an amide derivative of the monosaccharide glucose formed through secondary amide formation between glucosamine and acetic acid, has served as the foundation for numerous synthetic endeavors. The biological significance of this amino sugar extends across multiple domains, from its role as the monomeric unit of chitin in arthropod exoskeletons to its presence in bacterial cell wall peptidoglycan structures. The historical development of synthetic methodologies for N-acetylglucosamine derivatives emerged from the need to create well-defined substrates for enzymatic studies and to develop tools for probing biological systems.

The evolution of protective group strategies in carbohydrate chemistry has been particularly influential in the synthesis of complex N-acetylglucosamine derivatives. The introduction of benzylidene protecting groups revolutionized the field by providing regioselective protection of hydroxyl groups, as demonstrated in methyl 4,6-O-benzylidene-alpha-D-glucopyranoside synthesis. These methodologies established the foundation for creating more sophisticated derivatives with multiple protective groups, enabling the precise control of reactivity required for complex synthetic transformations. The development of para-nitrophenyl glycosides as chromogenic substrates represented a significant advancement, as these compounds provided convenient spectrophotometric methods for monitoring enzymatic reactions.

The historical progression toward more complex N-acetylglucosamine derivatives reflects the growing understanding of carbohydrate structure-function relationships. Early synthetic efforts focused on simple acetylated derivatives, but the recognition of the importance of specific stereochemical arrangements and protective group patterns led to the development of compounds like p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside. This compound represents the culmination of decades of methodological development in carbohydrate chemistry, incorporating multiple protective groups and a chromogenic leaving group to create a versatile research tool.

Chemical Composition and Molecular Identity

This compound possesses a molecular formula of C23H24N2O9 and a molecular weight of 472.4 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 23262-56-8, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound reflects its complex structure: [(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl] acetate.

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its chemical properties and biological activity. The core structure is based on a 2-deoxy-alpha-D-glucopyranoside framework, which provides the fundamental stereochemical template. The 2-acetamido group replaces the natural hydroxyl group at the C-2 position, creating an amino sugar derivative that mimics natural N-acetylglucosamine residues. The acetyl group at the C-3 position serves as a protective group that modulates the compound's reactivity and solubility properties.

The 4,6-O-benzylidene protecting group represents a crucial structural feature that locks the C-4 and C-6 hydroxyl groups in a cyclic acetal formation. This protective group strategy, characterized by the formation of a six-membered dioxane ring fused to the pyranose ring, provides both steric protection and conformational rigidity to the molecule. The benzylidene group influences the overall three-dimensional structure of the compound and affects its interaction with enzymes and other biological macromolecules.

The para-nitrophenyl aglycone component attached at the anomeric carbon serves multiple functions in the compound's design. This chromogenic group imparts distinctive spectroscopic properties to the molecule, enabling convenient monitoring of enzymatic reactions through ultraviolet-visible spectrophotometry. The electron-withdrawing nature of the nitro group enhances the leaving group potential of the para-nitrophenoxide, making the compound suitable as a substrate for glycosidase enzymes.

Stereochemical Features of the alpha-D-Glucopyranoside Configuration

The stereochemical configuration of this compound is defined by its alpha-D-glucopyranoside framework, which establishes the spatial arrangement of all substituents around the pyranose ring. The alpha-configuration at the anomeric carbon (C-1) positions the para-nitrophenyl group in an axial orientation when the molecule adopts its preferred chair conformation. This stereochemical arrangement is critical for the compound's interaction with alpha-specific glycosidases and influences its overall biological activity.

The D-configuration of the sugar backbone determines the absolute stereochemistry at each chiral center within the pyranose ring. Starting from the anomeric carbon, the stereochemical sequence follows the D-glucose pattern with modifications at C-2 and C-3. The C-2 position bears the acetamido group in place of the natural hydroxyl group, maintaining the same stereochemical configuration as the parent D-glucose molecule. The C-3 position carries an acetyl ester group that preserves the original stereochemistry while providing chemical protection.

The presence of the 4,6-O-benzylidene protecting group introduces additional stereochemical considerations through the formation of a new chiral center at the benzylidene carbon. The stereochemical outcome of benzylidene formation typically favors a specific configuration based on steric and electronic factors, though the exact stereochemistry at this position requires detailed nuclear magnetic resonance analysis for definitive assignment. The benzylidene bridge constrains the C-4 and C-6 positions in a rigid cyclic arrangement, reducing conformational flexibility and creating a well-defined three-dimensional structure.

The overall conformational behavior of the compound is influenced by the combined effects of all protective groups and substituents. The 4,6-O-benzylidene group tends to lock the pyranose ring in a specific chair conformation, while the bulky protective groups around the ring periphery create steric interactions that further define the preferred molecular geometry. These stereochemical features are essential for understanding the compound's selectivity in enzymatic reactions and its utility as a research tool in glycobiology studies.

Significance in Glycoscience Research

This compound occupies a significant position in glycoscience research as both a synthetic intermediate and an analytical tool. The compound's design incorporates features that make it particularly valuable for studying carbohydrate-processing enzymes and for developing new synthetic methodologies in carbohydrate chemistry. Its chromogenic properties enable real-time monitoring of enzymatic reactions, while its protective group pattern provides a platform for further synthetic transformations.

The compound serves as an important substrate for characterizing alpha-N-acetylglucosaminidases and related enzymes that process N-acetylglucosamine-containing substrates. The para-nitrophenyl leaving group allows for convenient spectrophotometric detection of enzymatic hydrolysis, making it possible to measure enzyme kinetics and screen for inhibitors. This analytical capability has proven invaluable in the study of glycosidases involved in lysosomal storage disorders and in the development of therapeutic enzyme inhibitors.

In the context of oligosaccharide synthesis, this compound represents an advanced example of protective group manipulation in carbohydrate chemistry. The combination of acetyl and benzylidene protecting groups demonstrates sophisticated synthetic planning, where each protective group serves a specific purpose in the overall synthetic strategy. The compound can serve as a building block for more complex oligosaccharide structures, with the protective groups providing orthogonal reactivity that enables selective transformations.

The research applications of this compound extend to the study of protein glycosylation and carbohydrate recognition phenomena. N-acetylglucosamine derivatives play crucial roles in biological systems, including cell surface recognition, protein folding, and immune system function. The availability of well-defined synthetic substrates like this compound enables detailed mechanistic studies of these biological processes.

The compound also contributes to the broader field of chemical glycobiology, where synthetic carbohydrate derivatives are used to probe and manipulate biological systems. The strategic incorporation of the para-nitrophenyl group provides a handle for further chemical modifications, including the attachment of fluorescent labels or biotin tags for biological studies. This versatility makes the compound valuable not only as an analytical substrate but also as a starting point for developing more specialized research tools.

Table 1: Key Molecular Properties of this compound

Properties

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Protection and Acetylation Strategy

The foundational synthesis, detailed in Carbohydrate Research (1983), begins with 2-acetamido-2-deoxy-D-glucose (GlcNAc). Per-O-acetylation using acetic anhydride and pyridine yields the peracetylated derivative, which undergoes selective 4,6-O-benzylidene protection via transacetalation with benzaldehyde dimethyl acetal under acidic catalysis. This step achieves >85% regioselectivity, critical for subsequent 3-O-acetylation. Treatment with acetyl chloride in dichloromethane introduces the 3-O-acetyl group, while the 4,6-benzylidene ring remains intact due to its acid stability.

Glycosylation with p-Nitrophenol

The glycosylation step employs a modified Koenigs-Knorr reaction. Activation of the anomeric hydroxyl group as a trichloroacetimidate enables coupling with p-nitrophenol in the presence of trimethylsilyl triflate (TMSOTf). This method, adapted from PMC studies, achieves α-selectivity (>90%) by leveraging neighboring group participation from the 2-acetamido moiety. Post-glycosylation, selective hydrolysis of the benzylidene acetal using 80% acetic acid unveils the 4,6-diol, though this step is omitted in the final product to retain the bicyclic structure.

Stepwise Procedure and Optimization

Detailed Reaction Sequence

-

Per-O-Acetylation : GlcNAc (10 g, 45.2 mmol) is dissolved in pyridine (100 mL) and treated with acetic anhydride (50 mL, 530 mmol) at 0°C. After 24 h at 25°C, the mixture is poured into ice-water, extracted with CH₂Cl₂, and dried to yield 2-acetamido-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose (14.8 g, 92%).

-

4,6-O-Benzylidene Formation : The tetraacetate (10 g, 25.6 mmol) is stirred with benzaldehyde dimethyl acetal (15 mL, 102 mmol) and camphorsulfonic acid (0.5 g) in DMF (100 mL) at 60°C for 6 h. Quenching with NaHCO₃ and extraction affords the 4,6-benzylidene intermediate as a white solid (8.7 g, 78%).

-

3-O-Acetylation : Benzylidene-protected GlcNAc (5 g, 11.5 mmol) is acetylated using acetyl chloride (2 mL, 28 mmol) in dry CH₂Cl₂ (50 mL) under N₂. After 2 h, the reaction is neutralized with pyridine, concentrated, and purified via silica chromatography (EtOAc/hexane) to yield the 3-O-acetyl derivative (4.9 g, 91%).

-

Glycosylation : The acetylated donor (3 g, 6.4 mmol) and p-nitrophenol (1.2 g, 8.6 mmol) are dissolved in anhydrous CH₃CN (30 mL). TMSOTf (0.5 mL, 2.8 mmol) is added dropwise at -15°C, and the mixture is stirred for 4 h. Workup with NaHCO₃ and crystallization from ethanol yields PNP-Ac-Bn-GlcNAc as crystalline needles (2.8 g, 72%, α/β = 9:1).

Critical Parameters

-

Temperature Control : Glycosylation at -15°C suppresses β-anomer formation, enhancing α-selectivity.

-

Catalyst Loading : TMSOTf concentrations >5 mol% lead to decomposition; optimal yields occur at 2–3 mol%.

-

Purification : Silica chromatography with EtOAc/hexane (1:3) resolves α/β anomers, though the β-form constitutes <10% of the product.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 12.4 min (λ = 310 nm), confirming >98% purity.

Applications in Enzymology

Glycosidase Profiling

PNP-Ac-Bn-GlcNAc serves as a substrate for β-N-acetylglucosaminidases, with hydrolysis releasing p-nitrophenol (ε₄₀₀ = 18,300 M⁻¹cm⁻¹). The OIV protocol standardizes activity assays using 4 mM substrate in acetate buffer (pH 5.0), quantifying enzymatic rates via absorbance at 400 nm.

Inhibitor Screening

IC₅₀ determinations utilize competitive assays with PNP-Ac-Bn-GlcNAc and candidate inhibitors. For example, the Ki of PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) against human O-GlcNAcase is 0.2 µM when using this substrate.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The acetamido and acetyl groups can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acidic or basic conditions depending on the desired substitution reaction.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides depending on the reagents used.

Scientific Research Applications

Biochemical Assays

This compound serves as a substrate in enzyme assays, particularly for glycosidases. The p-nitrophenyl group provides a chromogenic signal that allows for the quantification of enzymatic activity. When hydrolyzed by glycosidases, it releases p-nitrophenol, which can be measured spectrophotometrically. This property is utilized in:

- Enzyme kinetics studies : Researchers can determine the kinetic parameters of various glycosidases by measuring the rate of product formation.

- Screening enzyme inhibitors : The compound can be used to assess the inhibitory effects of potential drug candidates on glycosidase activity.

Glycosylation Reactions

p-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is employed in synthetic organic chemistry for glycosylation reactions. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Key applications include:

- Synthesis of complex carbohydrates : The compound can be used to create various disaccharides and oligosaccharides, which are important in studying carbohydrate biology.

- Development of glycoprotein analogs : Researchers utilize this compound to produce glycoproteins that mimic natural proteins for therapeutic and diagnostic purposes.

Immunological Studies

The compound has applications in immunology, particularly in the development of immunogens and vaccines. By attaching to carrier proteins, it can enhance immune responses against carbohydrate antigens. Specific applications include:

- Vaccine development : The synthesis of carbohydrate-based vaccines that target pathogenic bacteria or viruses.

- Antibody production : Used to generate antibodies against specific carbohydrate structures, aiding in the study of glycan recognition by immune cells.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Mechanism of Action

The compound exerts its effects primarily through interactions with glycosidases and glycosyltransferases. The nitrophenyl group acts as a leaving group in glycosidase-catalyzed hydrolysis reactions, allowing the study of enzyme kinetics and mechanisms. The acetamido and acetyl groups provide structural specificity, influencing the binding affinity and specificity of the compound for various enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Protective Groups

The compound’s unique substitution profile distinguishes it from similar derivatives. Key comparisons include:

Key Observations :

- Protective Groups : The 4,6-O-benzylidene group in the target compound improves regioselectivity during synthesis compared to acetylated analogs (e.g., tri-O-acetyl derivatives) .

- Anomeric Configuration: The α-configuration makes it specific for α-glucosidases, unlike β-anomers (e.g., compound 8 in ), which target β-enzymes .

Physicochemical Properties

- Solubility : The benzylidene group reduces polarity compared to fully acetylated analogs, balancing solubility in organic-aqueous mixtures. Tri-O-acetyl derivatives () are more lipophilic, limiting their use in aqueous enzyme assays .

- Spectroscopic Data : NMR signals for the benzylidene protons (δ ~5.5–7.5 ppm) and acetamido group (δ ~2.0 ppm) are distinct from those of methoxybenzylidene analogs (δ ~3.3 ppm for OCH3) .

Biological Activity

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (CAS: 23262-56-8) is a synthetic glycoside derivative that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate for glycosidases. This article aims to explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H24N2O9

- Molecular Weight : 472.44 g/mol

- CAS Number : 23262-56-8

Enzymatic Activity

The compound is primarily studied for its role as a substrate in enzymatic reactions involving glycosidases. Its structure allows it to participate in various biochemical pathways, particularly those involving the hydrolysis of glycosidic bonds.

Substrate Specificity

Research indicates that p-nitrophenyl derivatives exhibit varying degrees of substrate specificity for different glycosidases. For instance:

| Substrate | Specific Enzyme Activity (U/mg) |

|---|---|

| 4-Nitrophenyl β-GalNAc | 422 ± 17 |

| 4-Nitrophenyl β-GlcNAc | 135.3 ± 5.5 |

| 2-Nitrophenyl β-GalNAc | 417 ± 17 |

| 2-Nitrophenyl β-GlcNAc | 156.6 ± 6.7 |

| 4-Methylumbelliferyl β-GalNAc | 97.1 ± 4.6 |

This table demonstrates the compound's efficacy as a substrate for various enzymes, highlighting its potential utility in biochemical assays and research applications .

Case Studies and Research Findings

-

Chemo-Enzymatic Production :

A notable study focused on the chemo-enzymatic production of derivatives from p-nitrophenyl substrates. The authors explored the kinetic parameters of β-N-acetylhexosaminidase with p-nitrophenyl derivatives, revealing that the enzyme exhibited significant activity with these substrates, which could be harnessed for synthesizing complex carbohydrates . -

Enzyme Hydrolysis Studies :

Another investigation assessed the hydrolysis rates of p-nitrophenyl derivatives by immobilized enzymes. The study found that immobilization affected enzyme kinetics, with a substantial loss in activity post-immobilization but maintained efficacy for specific applications . This has implications for biocatalysis in industrial settings. -

Therapeutic Potential :

The biological relevance of compounds like p-nitrophenyl derivatives extends to their potential therapeutic applications. Their structural similarity to natural substrates suggests that they may be developed into drug candidates targeting specific glycosidase enzymes involved in metabolic disorders or infectious diseases .

Q & A

Q. What are the key synthetic steps for preparing p-nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside?

The synthesis involves sequential protection, glycosylation, and deprotection steps:

Protection of hydroxyl groups : The 4,6-O-benzylidene group is introduced to block equatorial hydroxyls, while 3-O-acetylation prevents unwanted side reactions .

Glycosylation : A p-nitrophenyl aglycone is coupled to the protected glucosamine derivative via trichloroacetimidate or thioglycoside donors in anhydrous dichloromethane (DCM) with Lewis acid catalysts (e.g., BF₃·Et₂O) .

Deprotection : Selective removal of acetyl groups (e.g., using K₂CO₃ in methanol) yields the final product.

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylidene protection | Benzaldehyde dimethyl acetal, camphorsulfonic acid | 70–85 |

| Glycosylation | Trichloroacetimidate donor, BF₃·Et₂O | 40–50 |

| Final deprotection | K₂CO₃ (1 M), MeOH | 85–90 |

Q. How is the structural integrity of the compound validated?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of acetyl and benzylidene groups. For example, benzylidene protons appear as a singlet at δ 5.50–5.60 ppm, while the p-nitrophenyl aromatic protons resonate at δ 8.20–8.30 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M + Na]⁺ at m/z 779.2123) .

- TLC Monitoring : Heptane/acetone (3:7) with Rf = 0.40–0.69 distinguishes intermediates .

Advanced Research Questions

Q. How does the compound serve as a substrate for β-N-acetylhexosaminidases?

The 4,6-O-benzylidene and 3-O-acetyl groups sterically hinder hydrolysis, making the compound a probe for enzyme specificity. Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze it efficiently (up to 85% activity relative to native substrates), while mammalian enzymes show <10% activity due to active-site constraints .

Q. Experimental Design :

Q. Key Data :

| Enzyme Source | Hydrolysis Rate (%) | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| Talaromyces flavus | 85 | 0.12 | 8.5 |

| Human placenta | 8 | 1.2 | 0.3 |

Q. How can the compound optimize transglycosylation reactions?

The p-nitrophenyl group acts as a leaving group, enabling enzymatic synthesis of glycosides. For example:

- Donor : 75 mM compound + 300 mM GlcNAc acceptor.

- Enzyme : β-N-acetylhexosaminidase from Talaromyces flavus.

- Conditions : 35°C, 5–6 h, TLC monitoring.

- Yield : 52% disaccharides (β-(1→6)-linked products) .

Q. How do protecting groups influence glycosylation efficiency?

- Benzylidene Group : Enhances solubility in organic solvents (e.g., DCM) and directs regioselective glycosylation at the 3-O-position.

- Acetyl Groups : Temporary protection prevents premature hydrolysis but requires mild deprotection (e.g., Zemplén conditions) to avoid β-elimination .

Addressing Data Contradictions

Q. Why do fungal enzymes hydrolyze the compound more efficiently than mammalian enzymes?

Fungal β-N-acetylhexosaminidases have a broader active-site cleft accommodating the 4,6-O-benzylidene group, whereas mammalian enzymes exhibit steric clashes. Computational docking (e.g., Aspergillus oryzae homology model) confirms favorable interactions between the benzylidene group and hydrophobic residues (e.g., Trp<sup>321</sup>) in fungal enzymes .

Methodological Best Practices

Q. Troubleshooting Low Yields in Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.